![molecular formula C11H11ClN2 B11781832 3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)
3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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Overview
Description
3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines.
Preparation Methods
The synthesis of 3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Chemical Reactions Analysis
3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like manganese triflate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- IUPAC Name : 3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Molecular Formula : C9H7ClN2
- Molecular Weight : 180.62 g/mol
- CAS Number : 103589-67-9
The structure consists of a cyclopentane ring fused to a pyridine ring, with a chloro group and a carbonitrile substituent that contribute to its biological activity.
Anticancer Potential
Recent studies have indicated that derivatives of cyclopenta[c]pyridine compounds exhibit promising anticancer properties. The structure of this compound allows it to interact with various biological targets, making it a candidate for further investigation in cancer therapy.
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Mechanism of Action :
- The compound may inhibit key signaling pathways involved in tumor growth.
- It has been shown to affect the activity of enzymes critical for cancer cell proliferation.
-
Cell Line Studies :
- In vitro studies demonstrated significant antiproliferative activity against several cancer cell lines.
- Specific modifications to the compound's structure enhance its efficacy.
Structure-Activity Relationship (SAR)
The structure–activity relationship of similar compounds indicates that the presence of the carbonitrile group at position 4 on the pyridine ring is essential for maintaining biological activity. Modifications such as halogen substitutions can enhance lipophilicity and improve interaction with biological targets.
Modification | Effect on Activity |
---|---|
Chloro Substituent | Increases potency against cancer cell lines |
Ethyl Group | Enhances solubility and bioavailability |
Case Studies
Several case studies illustrate the therapeutic applications of this compound:
-
Case Study on Lung Cancer :
- A study focused on non-small cell lung cancer (NSCLC) reported that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
- Combination therapies with traditional chemotherapeutics showed enhanced efficacy.
-
Combination Therapy Research :
- Research indicated that using this compound in conjunction with other agents could target multiple pathways involved in cancer progression, potentially leading to better patient outcomes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be compared with other cyclopenta[c]pyridine derivatives, such as:
- 2-Benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives
These compounds share similar structural features but may differ in their specific substituents and biological activities. The unique combination of the chloro and ethyl groups in this compound contributes to its distinct chemical and biological properties.
Biological Activity
3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₈H₈ClN
- Molecular Weight : 153.61 g/mol
- CAS Number : 126215-93-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antiviral and neuroprotective properties.
Antiviral Activity
Research indicates that compounds with similar structures exhibit significant antiviral effects. For instance:
- Mechanism of Action : Compounds in the cyclopenta[c]pyridine class have shown potential as inhibitors of viral replication by interfering with viral RNA synthesis.
- Case Study : A study demonstrated that derivatives of cyclopenta[c]pyridine inhibited respiratory syncytial virus (RSV) replication with an EC₅₀ value ranging from 5 to 28 μM, suggesting a promising antiviral profile for related compounds .
Neuroprotective Effects
The neuroprotective potential of compounds structurally related to this compound has also been investigated:
- Mechanism : These compounds may act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are crucial in modulating excitatory neurotransmission in the central nervous system.
- Research Findings : A study reported that certain derivatives exhibited anxiolytic-like activity in rodent models without causing hyperlocomotion, indicating a favorable safety profile for potential therapeutic use .
Structure–Activity Relationship (SAR)
The biological activity of 3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine is influenced by its structural characteristics. The presence of the chloro and ethyl groups at specific positions enhances its interaction with biological targets.
Substituent | Effect on Activity |
---|---|
Chloro group | Increases binding affinity to viral proteins |
Ethyl group | Enhances lipophilicity and cellular uptake |
Synthesis and Derivatives
The synthesis of 3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine involves several chemical reactions, including Diels-Alder reactions and subsequent modifications. This compound serves as a precursor for various derivatives that may exhibit enhanced biological activities.
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
3-chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C11H11ClN2/c1-2-10-8-5-3-4-7(8)9(6-13)11(12)14-10/h2-5H2,1H3 |
InChI Key |
XBVPSDNAFHLZGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCC2)C#N)Cl |
Origin of Product |
United States |
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